(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Overview
Description
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10Cl2NO2 It is a derivative of phenylalanine, an amino acid, and features two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst.
Amino Acid Formation: The resulting amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-nitro-3-(2,5-dichlorophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2,5-dichlorophenyl)propanol.
Substitution: Formation of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid.
Scientific Research Applications
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid
- 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
- 2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476502 | |
Record name | L-2,5-Dichlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754971-91-0 | |
Record name | L-2,5-Dichlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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